2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid, commonly known as Boc-Lys(CN)-OH, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its unique properties. This molecule is a lysine derivative with a cyano group attached to the sixth carbon and a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, while the cyano group provides a handle for further modification and labeling.
Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis. The reactive side chain and N-terminus of AAILs are chemically protected, making AAILs efficient reactants and reaction media in organic synthesis .
Synthesis of Racemic Derivatives
A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine has been reported. This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Synthesis of Ionic Liquids
The compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
The compound is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives. These derivatives are known to be important metabolites in plants .
Synthesis of Amino Acid Ionic Liquids (AAILs)
The compound is used in the synthesis of Amino Acid Ionic Liquids (AAILs). These AAILs have multiple reactive groups and are used in organic synthesis .
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The presence of the boc group suggests that it may interact with biochemical pathways involving amines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid is currently unknown
properties
IUPAC Name |
6-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQMDJLHJZYEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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